1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]butan-1-one
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Overview
Description
1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the spirocyclic core, followed by functionalization of the piperidine and butanone moieties. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]ethan-1-one
- 1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]propan-1-one
Uniqueness
1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carbonyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-2-5-19(25)16-8-14-24(15-9-16)20-17-6-3-4-7-18(17)22(21(20)26)10-12-23-13-11-22/h3-4,6-7,16,20-21,23,26H,2,5,8-15H2,1H3/t20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCRQXAWCPMWCA-RTWAWAEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCN(CC1)C2C(C3(CCNCC3)C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1CCN(CC1)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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